Xanthatin

Cancer Stem Cells Breast Cancer Mammosphere Assay

Xanthatin (CAS 26791-73-1) is a xanthanolide sesquiterpene lactone isolated from Xanthium strumarium L. (cocklebur) that has been chemically synthesized as pure (–)-xanthatin for reproducible research use.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B8072541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthatin
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2
InChIInChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3
InChIKeyRBRPTFMVULVGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthatin for Procurement: A Natural Sesquiterpene Lactone with Differentiated Multi-Target Bioactivity


Xanthatin (CAS 26791-73-1) is a xanthanolide sesquiterpene lactone isolated from Xanthium strumarium L. (cocklebur) that has been chemically synthesized as pure (–)-xanthatin for reproducible research use [1]. The compound contains an α-methylene-γ-butyrolactone pharmacophore critical for its covalent interactions with cysteine residues in target kinases [2]. Unlike many sesquiterpene lactones that are broadly reactive, xanthatin exhibits selective covalent modification of specific cysteine residues, forming the basis for its differentiated pharmacological profile [3].

Why Xanthatin Cannot Be Simply Replaced by Other Sesquiterpene Lactones: Key Differentiation Drivers


Sesquiterpene lactones such as dehydrocostuslactone, costunolide, or parthenolide share the α-methylene-γ-lactone moiety but differ fundamentally in their target selectivity, covalent binding residue specificity, and cellular potency profiles. Xanthatin is distinguished by its ability to simultaneously and covalently inhibit two master signaling kinases — JAK2 (IC50 = 4.078 μmol/L) and IKKβ (IC50 = 11.315 μmol/L) — through selective targeting of Cys243 and Cys412/Cys464 residues respectively, thereby dually suppressing both STAT3 and NF-κB pathways [1]. This covalent, residue-specific dual-pathway mechanism is not replicated by other in-class sesquiterpene lactones, making simple substitution based on structural class insufficient for experimental reproducibility. Furthermore, xanthatin demonstrates cancer stem cell (CSC)-killing activity comparable to salinomycin that has not been established for most other sesquiterpene lactones [2]. These differentiated mechanisms carry direct implications for procurement decisions where the experimental hypothesis depends on simultaneous STAT3/NF-κB inhibition or CSC targeting.

Xanthatin Quantitative Differentiation Evidence: Comparator-Backed Data for Informed Procurement


Cancer Stem Cell Killing: Xanthatin vs. Salinomycin in MCF-7 Mammosphere Viability Assay

Xanthatin was directly compared with salinomycin — the established gold-standard selective CSC killer — for its ability to suppress mammosphere viability from human breast cancer MCF-7 cells. At 72 h treatment, 25 μM xanthatin and 25 μM salinomycin produced similar reductions in mammosphere viability, with viability percentages significantly lower than vehicle control [1]. The inhibition index (ratio of viability between MCF-7 parental cells and mammospheres) exceeded 1.0 for both compounds at 25 μM, confirming targeted CSC abrogation [1]. In contrast, etoposide at 25 μM failed to produce this selective mammosphere-killing effect, confirming that the CSC-targeting property is specific to xanthatin and salinomycin among the tested agents [1].

Cancer Stem Cells Breast Cancer Mammosphere Assay

Mast Cell Stabilization Potency: Xanthatin Outperforms Ketotifen and Sodium Cromoglycate

In a comparative pharmacological study, xanthatin, dehydroleucodine, and 3-benzyloxymethyl-5H-furan-2-one were assessed alongside the clinically used mast cell stabilizers ketotifen and sodium cromoglycate for inhibition of compound 48/80-induced serotonin release from rat peritoneal mast cells. The rank order of potency was: dehydroleucodine = xanthatin > 3-benzyloxymethyl-5H-furan-2-one ≥ ketotifen/sodium cromoglycate [1]. Xanthatin thus demonstrated superior or equal mast cell stabilizing potency relative to two established clinical reference compounds. Additionally, in a neurogenic inflammation model, xanthatin inhibited neuropeptide (neurotensin and substance P)-induced mast cell serotonin release with potency higher than ketotifen and sodium chromoglycate [2].

Mast Cell Stabilization Anti-inflammatory Neurogenic Inflammation

Selective Retinoblastoma Cytotoxicity: Xanthatin IC50 ≈ 0.4–0.7 μM vs. Uveal Melanoma IC50 ≈ 2.3–2.8 μM

Xanthatin was screened from an 89-compound natural product library for differential cytotoxicity against retinoblastoma versus uveal melanoma (UM) cell lines. Xanthatin inhibited retinoblastoma cell proliferation with IC50 values of 0.692 μM (Y79) and 0.393 μM (WERI-Rb1), whereas IC50 values against UM lines were 2.811 μM (OMM2.3) and 2.289 μM (MEL290) [1]. The mean IC50 comparison between retinoblastoma and UM groups was statistically significant (p < 0.05) [1]. Mechanistically, xanthatin selectively targeted PLK1-mediated cell cycle progression in retinoblastoma cells, and this anti-tumor efficacy was confirmed in a zebrafish xenograft model [1].

Retinoblastoma Selective Cytotoxicity PLK1 Inhibition

Dual Covalent JAK2/IKKβ Inhibition: Single-Agent Suppression of Both STAT3 and NF-κB Pathways

Xanthatin was identified as a covalent dual-pathway inhibitor that directly binds and inactivates both JAK2 (IC50 = 4.078 μmol/L) and IKKβ (IC50 = 11.315 μmol/L) kinases [1]. Mass spectrometry and site-directed mutagenesis confirmed that xanthatin's α-methylene-γ-butyrolactone group covalently modifies Cys243 of JAK2 and Cys412/Cys464 of IKKβ, with remarkable residue selectivity — among 18 cysteines present in JAK2, only Cys243 was modified [1]. Downstream, xanthatin inhibited IL-6-induced STAT3 phosphorylation (IC50 = 4.307 μmol/L) and TNFα-induced NF-κB activation (IC50 = 9.607 μmol/L) in cellular assays [1]. This single-molecule dual-pathway covalent inhibition contrasts with most clinical kinase inhibitors (e.g., ruxolitinib targets JAKs only; specific IKKβ inhibitors such as IMD-0354 target NF-κB alone) that address only one of these two oncogenic signaling axes [1].

JAK/STAT Signaling NF-κB Pathway Covalent Inhibitor

Antifungal Derivatization Potential: Xanthatin Parent vs. Optimized Derivatives Against Botrytis cinerea

Xanthatin serves as a validated scaffold for derivatization to enhance antifungal potency. In a systematic SAR study, 63 xanthatin-based derivatives were synthesized and screened. The parent compound xanthatin showed IC50 = 37.6 μg/mL against Botrytis cinerea spores, while optimized derivatives 5 and 5′ achieved IC50 values of 1.1 μg/mL and 24.8 μg/mL, respectively [1]. Compound 5 demonstrated 34-fold higher activity than parent xanthatin and 71-fold higher activity than the commercial fungicide difenoconazole (IC50 = 78.5 μg/mL) [1]. In a separate study, Michael-type amino derivatives 2g (IC50 = 78.91 µg/mL) and 2o (IC50 = 64.51 µg/mL) showed improved inhibition of Fusarium solani spores compared to precursor xanthatin [2].

Antifungal Activity Botrytis cinerea Structure-Activity Relationship

Xanthatin Procurement Use Cases: High-Impact Research and Industrial Application Scenarios


Breast Cancer Stem Cell (CSC) Research and Anti-Recurrence Drug Discovery

Xanthatin is one of the few natural products with experimentally validated CSC-killing activity at a level comparable to salinomycin, the widely accepted positive control for CSC selectivity [1]. Unlike salinomycin, xanthatin simultaneously delivers dual STAT3/NF-κB pathway inhibition through covalent JAK2/IKKβ targeting [2], making it uniquely suited for experiments that interrogate the intersection of CSC biology and inflammatory/oncogenic signaling. Recommended for mammosphere assays, CSC enrichment studies, and in vivo breast cancer recurrence models.

Pediatric Retinoblastoma Targeted Therapy Development

Xanthatin exhibits a well-characterized selectivity window (~4–7 fold) for retinoblastoma cell lines (IC50: 0.393–0.692 μM) over uveal melanoma controls (IC50: 2.289–2.811 μM), with efficacy confirmed in a zebrafish xenograft model [3]. The identification of PLK1 as a downstream target further supports its use in target engagement studies. Researchers developing pediatric ocular tumor therapies should consider xanthatin as a selective chemical probe, particularly where the current standard-of-care (CEV regimen: carboplatin, etoposide, vincristine) shows dose-limiting toxicities.

Mast Cell-Mediated Inflammatory and Neurogenic Pain Research

Xanthatin demonstrates mast cell stabilizing potency that is at least equivalent to — and in neuropeptide-induced activation models, superior to — the clinical reference compounds ketotifen and sodium cromoglycate [4][5]. Given its concurrent anti-inflammatory activity via PGE2 synthesis inhibition (24% at 100 μg/mL) and pronounced 5-lipoxygenase inhibition (92% at 97 μg/mL) [6], xanthatin is a compelling tool compound for studies requiring concomitant mast cell stabilization and arachidonic acid pathway modulation — a dual anti-inflammatory mechanism not offered by classical single-target mast cell stabilizers.

Agricultural Fungicide Lead Discovery via Xanthatin Scaffold Derivatization

Xanthatin has been established as a productive natural product scaffold for antifungal derivatization, with well-defined SAR pointing to C-4 oxime/oxime ether modifications and C-3 chlorination as potency-enhancing strategies [7]. The 34-fold potency gain of derivative 5 (IC50 = 1.1 μg/mL) over parent xanthatin against Botrytis cinerea, combined with 71-fold superiority over the commercial triazole difenoconazole, validates this scaffold for agrochemical discovery programs targeting resistant fungal pathogens. Procuring multi-gram quantities of parent xanthatin as starting material for parallel derivatization campaigns is a rational strategy supported by published synthetic routes.

Quote Request

Request a Quote for Xanthatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.